Carbonate ionophore VII; min. 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

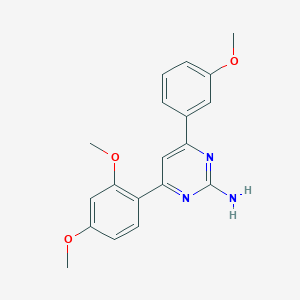

Carbonate ionophore VII (CIPVII) is a synthetic ionophore that has been used in scientific research for over two decades. It is a synthetic compound that has a wide range of applications in both biochemical and physiological research. CIPVII is an important tool for studying cell membrane transporters, ion channels, and other protein-protein interactions. It has been used in a variety of laboratory experiments and has been found to be effective in a wide range of research applications.

Applications De Recherche Scientifique

Nanoscale Carbonate Ion-Selective Probes

Carbonate Ionophore VII has been instrumental in the development of nanoscale carbonate ion-selective amperometric/voltammetric probes. These probes, based on the facilitated ion transfer at the nanoscale interface between two immiscible electrolyte solutions, demonstrate critical factors for CO3^2- selective nanoprobes. These include the slow dissolution of lipophilic ionophores in the organic phase, activation of hydrated ionophores, and peculiar solubility of a hydrated ion-ionophore complex near the interface. The application extends to measuring CO3^2- concentration produced by metal-reducing bacteria in various conditions, showcasing its utility in environmental and biological studies (Elangovan et al., 2023).

All-Solid-State Chronopotentiometric Ion Sensing

The development of an all-solid-state chronopotentiometric ion sensing system for carbonate anion detection marks another significant application of carbonate ionophores. This method is attractive for obtaining complementary information on sample speciation compared to zero-current potentiometry. It enables the determination of labile carbonate species instead of only ion activity, demonstrating its potential for environmental monitoring and analysis (Jarolímová et al., 2014).

Carbonate Microsensor for Environmental Applications

A novel carbonate microsensor, utilizing the ion-selective ionophore N,N,‐dioctyl‐3a,12 a‐bis(4‐trifluoroacetylbenzoxy)‐5β‐cholan‐24‐amide, exemplifies another application. This sensor is highly selective for carbonate and can be used in seawater due to its insensitivity to Cl^− interference. Its application in environmental studies, including photosynthesis and calcification measurements in freshwater stromatolites and foraminifera, underscores its importance in ecological and marine research (de Beer et al., 2008).

Potentiometric and Theoretical Studies of Carbonate Sensors

Potentiometric studies of solvent polymeric membrane sensors based on carbonate ionophores, such as 3-bromo-4-hexyl-5-nitrotrifluoroacetophenone, reveal enhanced selectivity to carbonate ions. This research contributes significantly to the understanding of carbonate analysis and sensor design, providing insights into the pH dependence of sensor responses and conditions for carbonate analysis. Such studies are crucial for developing more accurate and selective sensors for carbonate detection in various fields (Makarychev-Mikhailov et al., 2004).

Mécanisme D'action

Target of Action

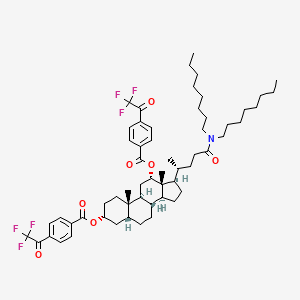

Carbonate Ionophore VII, also known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide , is primarily used in the preparation of ion-selective electrodes (ISEs) . Its primary targets are the carbonate ions present in the solution .

Mode of Action

As an ionophore, Carbonate Ionophore VII facilitates the transport of carbonate ions across the cell membrane . It acts as an ion sensor compound in ionophore potentiometric for ISEs . The ionophore interacts with its targets by binding to the carbonate ions and aiding in their transport across the membrane .

Biochemical Pathways

It is known that ionophores play a crucial role in maintaining the ionic balance within cells and can affect various biochemical pathways related to ion transport and homeostasis .

Result of Action

The primary result of Carbonate Ionophore VII’s action is the facilitation of carbonate ion transport across the cell membrane . This can influence the ionic balance within the cell and potentially affect various cellular processes .

Action Environment

The action of Carbonate Ionophore VII can be influenced by various environmental factors. For instance, the presence and concentration of carbonate ions in the environment can affect the ionophore’s efficacy . Additionally, factors such as temperature and pH may also influence the stability and action of the ionophore .

Analyse Biochimique

Biochemical Properties

Carbonate Ionophore VII plays a significant role in biochemical reactions. It is an ion sensor compound used in ionophore potentiometric for ion-selective electrodes . It interacts with various biomolecules, particularly ions, and facilitates their transport across lipid cell membranes .

Cellular Effects

The effects of Carbonate Ionophore VII on cells and cellular processes are primarily related to its role in ion transport. By facilitating the transport of ions across cell membranes, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of Carbonate Ionophore VII involves its binding interactions with biomolecules, particularly ions. It forms complexes with ions and transports them across cell membranes in a nonpolar manner . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Carbonate Ionophore VII can change. The compound has been shown to be reliable for carbonate detection with high selectivity, providing a detection limit lower than 10^−6 M at pH 8.0 . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Carbonate Ionophore VII in animal models are limited, ionophores as a class have been studied extensively. For example, ionophores are widely used in the beef and dairy industry to improve feed efficiency and performance by altering ruminal fermentation dynamics

Metabolic Pathways

The metabolic pathways involving Carbonate Ionophore VII are primarily related to its role in ion transport. It interacts with various enzymes and cofactors involved in these pathways

Transport and Distribution

Carbonate Ionophore VII is transported and distributed within cells and tissues through its interactions with ions. It forms complexes with ions and facilitates their transport across cell membranes

Subcellular Localization

The subcellular localization of Carbonate Ionophore VII is likely related to its role in ion transport. It may be directed to specific compartments or organelles based on its interactions with ions and other biomolecules

Propriétés

IUPAC Name |

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3/t38-,43-,44-,45+,46-,47+,48+,49+,55+,56-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOQSKXIBWVYCX-PNZPGYLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H79F6NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.